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1-(4-(Chloromethyl)phenyl)-1H-imidazole

Cat. No.: B1599578
CAS No.: 789445-30-3
M. Wt: 192.64 g/mol
InChI Key: DJAJKNDOAPELFN-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives as Core Heterocyclic Structures in Chemical Sciences

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. ijpsjournal.comijsrtjournal.com First synthesized in 1858 by Heinrich Debus, this planar ring system is soluble in water and other polar solvents. nih.govmdpi.com The imidazole nucleus is a fundamental building block in numerous biologically important molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. mdpi.comresearchgate.net

Due to their unique electronic characteristics and hydrogen-bonding capabilities, imidazole derivatives can readily interact with a wide range of enzymes and biological receptors. researchgate.netnih.gov This versatility has led to their widespread application in medicinal chemistry, with imidazole-based compounds being developed as anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral agents. ijpsjournal.comnih.govmdpi.com Their stability and capacity for diverse chemical modifications make them a privileged scaffold in drug discovery. ijsrtjournal.com

Contextualization of Halogenated Phenyl-Imidazole Systems in Synthetic and Medicinal Chemistry Research

The incorporation of a phenyl ring and halogen atoms into the imidazole scaffold, as seen in 1-(4-(Chloromethyl)phenyl)-1H-imidazole, significantly influences the molecule's properties and reactivity. Phenyl-imidazole derivatives are a major focus in medicinal chemistry research, with studies exploring their potential as anti-inflammatory agents. nih.gov

The addition of halogens, such as chlorine, can enhance the biological potency of imidazole-based compounds. researchgate.net For instance, many successful antifungal drugs like clotrimazole (B1669251) and miconazole (B906) feature a halogenated substituent. researchgate.net The chloro group in the chloromethyl substituent on the phenyl ring of this compound is a reactive site, making the compound a useful building block for synthesizing more complex molecules. This reactivity allows for nucleophilic substitution reactions, enabling the attachment of various other functional groups and the construction of diverse molecular architectures. ossila.com Research has focused on synthesizing series of halogenated N-substituted benzimidazole (B57391) derivatives for evaluation as antimicrobial and anticancer agents. nih.gov

Historical Development and Current Research Trajectories of this compound and its Analogues

While the specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader advancement of imidazole chemistry. The van Leusen imidazole synthesis, utilizing tosylmethylisocyanide (TosMIC), is a key method for creating such substituted imidazoles. mdpi.com

Current research primarily utilizes this compound as an intermediate in the synthesis of more complex, biologically active molecules. For example, it serves as a precursor for creating novel imidazole derivatives with potential anticancer properties. nih.gov Research into its analogues often involves modifying the chloromethyl group or substituting other positions on the phenyl or imidazole rings to explore structure-activity relationships (SAR). nih.gov The hydrochloride salt of the compound is also commercially available, indicating its utility as a stable starting material in synthetic protocols. echemi.combldpharm.com

The general trajectory for compounds of this class involves their use in creating libraries of derivatives to be screened for various pharmacological activities. For instance, studies on N-substituted benzimidazole derivatives, which share structural similarities, have yielded compounds with potent antibacterial, antifungal, and anticancer activities. nih.gov

Scope and Limitations of Academic Inquiry into the Compound's Research Utility

The academic inquiry into this compound is largely focused on its utility as a synthetic intermediate. Its value lies in the reactive chloromethyl group, which provides a convenient handle for elaboration into a wide array of other functional groups, leading to the generation of diverse molecular libraries for drug discovery.

However, research dedicated solely to the intrinsic properties and applications of this compound itself is limited. It is most often studied as part of a larger series of compounds designed to probe a specific biological target. Consequently, detailed reports on its specific biological activity or physical properties are less common than for its more complex derivatives. The primary role of this compound in the scientific literature is that of a foundational element for building molecules with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. nih.govnih.gov

Compound Data Tables

Table 1: Properties of this compound Hydrochloride

Property Value Source
CAS Number 86718-09-4 echemi.com
Molecular Formula C10H9ClN2·ClH echemi.com
Molecular Weight 229.11 g/mol echemi.com

| Exact Mass | 228.022 u | echemi.com |

Table 2: Related Imidazole Compounds in Research

Compound Name Research Context Source(s)
Imidazole Core heterocyclic structure, precursor to derivatives nih.govmdpi.comresearchgate.net
Clotrimazole Halogenated imidazole antifungal agent researchgate.net
Miconazole Halogenated imidazole antifungal agent researchgate.net
Histidine Biologically important amino acid containing an imidazole ring mdpi.comresearchgate.net
4-Phenyl-1H-imidazole Subject of structural and spectroscopic studies researchgate.netresearchgate.net

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Synthesized for antimicrobial and anticancer evaluation | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B1599578 1-(4-(Chloromethyl)phenyl)-1H-imidazole CAS No. 789445-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJKNDOAPELFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427683
Record name 1-(4-(Chloromethyl)phenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789445-30-3
Record name 1-(4-(Chloromethyl)phenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chloromethyl Phenyl 1h Imidazole

Established Laboratory Synthesis Routes for 1-(4-(Chloromethyl)phenyl)-1H-imidazole

Established laboratory methods for synthesizing this compound are largely categorized into two main approaches: direct N-alkylation of the imidazole (B134444) core and the modification of pre-existing imidazole scaffolds.

Direct N-Alkylation Approaches Utilizing 1H-Imidazole and 4-(Chloromethyl)phenyl Halides

A primary and direct route to this compound involves the N-alkylation of imidazole with a suitable 4-(chloromethyl)phenyl halide. This method is favored for its straightforwardness and efficiency.

The reaction between 1H-imidazole and 4-(chloromethyl)benzyl chloride is a common synthetic pathway. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the substitution, thereby driving the reaction to completion. The base deprotonates the imidazole, forming an imidazolide anion, which then acts as a nucleophile, attacking the benzylic carbon of 4-(chloromethyl)benzyl chloride.

The efficiency of the N-alkylation reaction is highly dependent on the choice of solvent and base. Various conditions have been explored to maximize the yield and purity of the desired product. For instance, the use of potassium carbonate (K2CO3) as the base in solvents like dimethylformamide (DMF), dichloromethane (B109758), or toluene has been reported. researchgate.net In some cases, a phase transfer catalyst may be employed to facilitate the reaction between the aqueous and organic phases. The reaction of imidazole with benzyl (B1604629) chloride in the presence of K2CO3 has been shown to produce yields of up to 43%. researchgate.net Alternative bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) have also been utilized, with KOH providing yields as high as 76%. researchgate.net

Table 1: Optimization of Reaction Conditions for N-Alkylation of Imidazole
SolventBaseYield (%)
VariousK2CO343
VariousKOH76

Introduction of the Chloromethylphenyl Moiety onto Pre-Existing Imidazole Scaffolds

An alternative strategy involves starting with an imidazole derivative that already contains a phenyl group, which is then subsequently functionalized to introduce the chloromethyl group.

This approach begins with the synthesis of (4-(1H-imidazol-1-yl)phenyl)methanol. This intermediate is then subjected to a halogenation reaction to convert the hydroxymethyl group into the desired chloromethyl group. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation, reacting with the alcohol to produce this compound and byproducts sulfur dioxide and hydrogen chloride.

Advanced Synthetic Strategies and Mechanistic Considerations in Imidazole Chemistry

Beyond the fundamental methods, advanced synthetic strategies and a deeper understanding of reaction mechanisms contribute to the efficient synthesis of imidazole derivatives. The N-alkylation of imidazoles is a well-established process, and the mechanism typically involves the nucleophilic attack of the imidazole nitrogen on an alkyl halide. The basicity of the imidazole nitrogen plays a crucial role in this reaction. The mechanism for the alkylation of imidazole with an alkyl halide involves the initial abstraction of the acidic proton from the N-H of the imidazole by a base. The resulting imidazolide anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkylated imidazole and a halide salt.

Exploration of Regioselectivity and Stereoselectivity in the Synthesis of Derivatives

The synthesis of substituted imidazoles, such as derivatives of this compound, often requires careful control of regioselectivity. For instance, in the synthesis of 1,4-disubstituted imidazoles, protocols have been developed to ensure complete regioselectivity, which can be challenging with other methods. rsc.org One such sequence involves a double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene, which then undergoes a transamination and cyclization with an amine nucleophile. rsc.org This method is effective for a diverse range of N-substituents, showcasing its insensitivity to steric and electronic variations of the amine component. rsc.org

When synthesizing N-functionalized imidazoles, the alkylation of the imidazole ring is a key step. The regioselectivity of this process is influenced by steric and electronic effects of substituents on the ring. beilstein-journals.org For the related indazole system, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide can lead to high N-1 selectivity. beilstein-journals.org However, the presence of electron-withdrawing groups at certain positions can dramatically shift the selectivity towards the N-2 position. beilstein-journals.org These principles are critical when planning the synthesis of specific isomers of this compound derivatives.

Stereoselectivity becomes crucial when chiral centers are introduced into the molecule. While the parent compound this compound is achiral, its derivatives can be chiral. The synthesis of specific enantiomers may require asymmetric synthesis strategies or the resolution of racemic mixtures. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers of imidazole derivatives, indicating that stereoselective synthesis or separation is a key consideration in the development of chiral imidazole-based compounds. ptfarm.plresearchgate.net

Investigation of Electron Transfer Reaction Pathways (e.g., SRN1 mechanisms for related nitroimidazole derivatives)

Electron transfer processes are fundamental to many organic reactions, and imidazole derivatives can participate in such pathways. For example, imidazole has been shown to facilitate the oxidation of organic compounds that lose hydrogen atoms by acting as a proton acceptor, which permits a concerted proton/electron transfer. nih.gov Furthermore, photoinduced electron transfer from excited imidazole derivatives to the surface of nano-semiconductors has been studied, with the free energy change for this process calculated using the Rehm-Weller equation. nanoient.orgresearchgate.net

A significant electron transfer pathway in the chemistry of related compounds is the radical nucleophilic substitution, or SRN1 mechanism. researchgate.net This multi-step chain reaction has been particularly studied for nitroimidazole derivatives. rsc.org The SRN1 mechanism involves the following key steps:

Initiation: An electron is transferred to the substrate (e.g., a nitro-substituted aryl halide) to form a radical anion. dalalinstitute.comchim.it

Propagation:

The radical anion fragments, losing the leaving group to form an aryl radical. dalalinstitute.comchim.it

This aryl radical reacts with a nucleophile to create a new radical anion. dalalinstitute.comchim.it

The new radical anion transfers an electron to a neutral substrate molecule, forming the final product and regenerating the initial radical anion to continue the chain. dalalinstitute.comchim.it

Termination: The chain reaction is terminated through various processes, such as the aryl radical abstracting a hydrogen atom from the solvent. chim.it

Studies on various nitroimidazole derivatives using electron spin resonance (e.s.r.) spectroscopy have shown that upon electron capture, radical anions are formed. rsc.org The stability and subsequent fragmentation of these radical anions are key to the SRN1 pathway. researchgate.net For example, research on 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has demonstrated its reactivity with various nitronate anions under SRN1 conditions. researchgate.net This mechanism provides a powerful tool for forming new C-C or C-heteroatom bonds on aromatic and heterocyclic systems that are otherwise unreactive towards traditional nucleophilic substitution. chim.it

Purification and Analytical Characterization Techniques in Synthetic Research

The successful synthesis of this compound requires robust methods for purification and comprehensive analytical techniques to confirm its identity and purity.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography, Preparative HPLC)

Chromatography is an indispensable tool for the purification of imidazole derivatives. Flash chromatography is a common and straightforward method used in the synthesis of N-functionalized imidazoles for purification. acs.org

High-performance liquid chromatography (HPLC) is extensively used for both analytical and preparative separation of imidazoles. ptfarm.plmdpi.comwiley.com Various stationary and mobile phases are employed depending on the specific separation required. For instance, reversed-phase columns like C18 are frequently used. mdpi.comwiley.com Gradient elution with a mobile phase consisting of water and an organic solvent (like methanol or acetonitrile), often with an additive like formic acid to improve peak shape and ionization efficiency, is a common practice. mdpi.comwiley.com A study on the separation of ten different imidazole derivatives found that a methanol/water mobile phase gave better separation than acetonitrile/water. wiley.com For the separation of enantiomers of chiral imidazole derivatives, specialized chiral stationary phases, such as the Chiralcel OJ column (cellulose tris(4-methylbenzoate)), are employed. ptfarm.pl

TechniqueStationary Phase (Column)Mobile PhaseDetectorApplication ExampleReference
Flash ChromatographySilica GelNot specifiedNot specifiedPurification of N-functionalized imidazoles acs.org
HPLCAccucore C18Gradient of water and acetonitrile with 0.1% formic acidTandem Mass Spectrometry (MS/MS)Determination of 21 imidazoles in environmental samples mdpi.com
UHPLCWaters Acquity UPLC HSS T3Gradient of water and methanol with 0.1% formic acidMass Spectrometry (Orbitrap)Separation of 10 commercially available imidazoles wiley.com
Chiral HPLCCHIRALCEL OJ (cellulose tris(4-methylbenzoate))Hexane and alcohol modifiers (e.g., 2-propanol)UV-VISSeparation of enantiomers of nine imidazole derivatives ptfarm.pl
HPLC-DADLuna C18Gradient of phosphate buffer and acetonitrileDiode Array Detector (DAD)Simultaneous determination of 12 azole drugs in biological samples nih.gov

Spectroscopic Validation of Synthesized Compound Identity and Purity (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR)

Spectroscopic methods are essential for the structural elucidation and purity assessment of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole ring, the protons on the phenyl ring, and the methylene protons of the chloromethyl group. derpharmachemica.com The protons on the imidazole ring typically appear in the range of 6.7-7.7 ppm. researchgate.netresearchgate.net The disubstituted phenyl ring would show a characteristic splitting pattern, likely two doublets, in the aromatic region. The chloromethyl (-CH₂Cl) protons would appear as a singlet, typically shifted downfield due to the electronegative chlorine atom. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with the carbon of the chloromethyl group and the carbons of the aromatic rings appearing in their characteristic regions. researchgate.netrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₁₀H₉ClN₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement consistent with its molecular formula. nih.gov The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and a C-Cl stretching vibration. derpharmachemica.comresearchgate.net

Table 2. Expected Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR - Signals for imidazole ring protons (approx. 7.0-8.0 ppm).
  • Signals for 1,4-disubstituted phenyl ring protons (likely two doublets in the aromatic region).
  • A singlet for the chloromethyl (-CH₂Cl) protons.
  • ¹³C NMR - Resonances for imidazole ring carbons.
  • Resonances for phenyl ring carbons.
  • A resonance for the chloromethyl (-CH₂Cl) carbon.
  • Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of C₁₀H₉ClN₂.
  • Isotopic pattern characteristic of a monochlorinated compound (M⁺ and M+2 peaks in ~3:1 ratio).
  • IR Spectroscopy - Aromatic C-H stretching bands.
  • C=C and C=N stretching bands from the aromatic and imidazole rings.
  • C-Cl stretching band.
  • Scalable Synthetic Approaches for Research Applications (e.g., Industrial Production Methods for related derivatives)

    For research applications that require larger quantities of material, scalable synthetic routes are necessary. Industrial methods for imidazole synthesis often prioritize cost-effective starting materials, high yields, and operational safety. A versatile and scalable method for producing N-functionalized imidazoles involves the use of sodium imidazolate (NaIm). acs.org This intermediate can be produced on a large scale from commodity starting materials like molten imidazole and sodium hydroxide, followed by dehydration. acs.org The resulting sodium imidazolate can then be reacted with various alkyl halides to generate a wide array of N-functionalized imidazoles, avoiding hazardous reagents like sodium hydride and anhydrous solvents that are common in smaller-scale syntheses. acs.org

    Other industrial processes for imidazole and its derivatives include the dehydrogenation of imidazolines over nickel-containing catalysts, which can provide high yields under mild conditions. google.com The classic Debus-Radziszewski synthesis, reacting a glyoxal, an aldehyde, and ammonia, remains a viable, though sometimes low-yielding, method for producing C-substituted imidazoles. google.com For large-scale production, continuous flow processes and the use of heterogeneous catalysts are often explored to improve efficiency, safety, and product purity. researchgate.net The choice of a scalable route for derivatives of this compound would depend on the availability of precursors, cost, and the required scale of production.

    Chemical Reactivity and Derivatization of 1 4 Chloromethyl Phenyl 1h Imidazole

    Nucleophilic Substitution Reactions at the Chloromethyl Group

    The benzylic chloride in 1-(4-(chloromethyl)phenyl)-1H-imidazole is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is enhanced by the stability of the potential benzylic carbocation intermediate, facilitating both SN1 and SN2 reaction pathways. This allows for the straightforward introduction of nitrogen, sulfur, and oxygen-based functional groups.

    Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Azides) for Amine and Triazole Formation

    The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to amines and triazoles. Primary and secondary amines can displace the chloride ion to yield the corresponding secondary and tertiary amines, respectively. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

    Furthermore, treatment with sodium azide (NaN₃) introduces the azido group, forming 1-(4-(azidomethyl)phenyl)-1H-imidazole. This azide derivative is a key intermediate for the synthesis of 1,2,3-triazoles through "click chemistry". The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and regioselective process, allows for the coupling of the azide with a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer researchgate.netfrontiersin.orgnih.gov. This methodology is a cornerstone of modern medicinal chemistry for creating complex molecular architectures organic-chemistry.org. The synthesis of azides from primary amines can also be achieved using reagents like imidazole-1-sulfonyl azide manchester.ac.ukwikipedia.org.

    Table 1: Reactions with Nitrogen-Based Nucleophiles

    Nucleophile Reagent Example Product Type Reaction Name/Type
    Primary/Secondary Amine R-NH₂ / R₂NH Substituted Amine Nucleophilic Substitution
    Azide Ion Sodium Azide (NaN₃) Azide Nucleophilic Substitution
    Azide + Alkyne NaN₃ then R-C≡CH, Cu(I) catalyst 1,2,3-Triazole Azide-Alkyne Cycloaddition

    Reactivity with Sulfur-based Nucleophiles (e.g., Thiols) for Thioether Formation

    Thioethers, or sulfides, can be readily synthesized by reacting this compound with thiols (mercaptans) acsgcipr.org. The reaction typically proceeds in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then displaces the chloride from the chloromethyl group in an SN2 reaction sapub.org. This method is versatile, allowing for the preparation of a wide array of aryl-alkyl thioethers. The synthesis of thioether-substituted phenyl derivatives has also been accomplished through Suzuki coupling reactions followed by demethylation to yield the corresponding thiophenols nih.gov.

    Table 2: Reactions with Sulfur-Based Nucleophiles

    Nucleophile Reagent Example Product Type General Conditions
    Thiol R-SH Thioether Base (e.g., TEA, K₂CO₃), Solvent (e.g., Ethanol, DMF) sapub.org

    Reactivity with Oxygen-based Nucleophiles (e.g., Alcohols) for Ether Formation

    The formation of ethers from this compound can be achieved through the Williamson ether synthesis masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.org. This classic method involves the reaction of an alkoxide with the alkyl halide. In this case, an alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to generate a potent alkoxide nucleophile masterorganicchemistry.comyoutube.com. The alkoxide then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming an ether linkage wikipedia.orggordon.edu. This reaction is highly efficient for primary halides like the one present in the target molecule, minimizing competing elimination reactions masterorganicchemistry.com.

    Table 3: Reactions with Oxygen-Based Nucleophiles

    Nucleophile Reagent Example Product Type Reaction Name
    Alcohol/Phenol R-OH Ether Williamson Ether Synthesis masterorganicchemistry.comwikipedia.org

    Transformations Involving the Imidazole (B134444) Heterocycle

    While the chloromethyl group is the most reactive site for substitution, the imidazole ring itself possesses a unique chemical character that allows for further derivatization through oxidation and reduction reactions.

    Oxidation Pathways Leading to Imidazole N-Oxides and Other Oxidized Products

    The imidazole ring is generally stable against oxidation but can be transformed under specific conditions. In atmospheric chemistry, for instance, imidazoles can be oxidized by OH and NO₃ radicals acs.org. Synthetic approaches can lead to various oxidized products. Photo-oxidation reactions of some imidazole derivatives can yield imidazolinone structures researchgate.net. The oxidation of certain substituted imidazoles can also occur via [4 + 2] cycloaddition with singlet oxygen, forming transient endoperoxides that can rearrange into other products researchgate.net. While direct oxidation to an N-oxide can be challenging, specialized reagents may achieve this transformation. More forceful oxidation can lead to the cleavage of the imidazole ring acs.orgrsc.org.

    Reduction Methodologies for Imidazole Ring Saturation (e.g., Dihydroimidazole Derivatives)

    The aromatic imidazole ring can be reduced to its saturated or partially saturated counterparts. Catalytic hydrogenation is a common method for reducing aromatic systems, although it may require high pressures and temperatures and could also affect other functional groups, such as the chloromethyl group (leading to dechlorination). A more selective approach for partial reduction to a dihydroimidazole (imidazoline) derivative can sometimes be achieved using chemical reducing agents. For instance, certain substituted imidazoles can be reduced using reagents like sodium borohydride (NaBH₄) in methanol nih.govnih.gov. It is important to control the reaction conditions, as some reduction methods can lead to the opening of the heterocyclic ring nih.gov.

    Reactions Involving the Phenyl Ring and its Functionalization

    The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The reactivity of the ring and the orientation of incoming electrophiles are dictated by the electronic properties of the existing substituents: the 1H-imidazol-1-yl group and the chloromethyl (-CH₂Cl) group.

    The 1H-imidazol-1-yl substituent generally functions as a deactivating group. Its electron-withdrawing nature reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. scielo.org.mx This deactivation typically directs incoming electrophiles to the meta position. In contrast, the chloromethyl group is classified as a weakly deactivating substituent that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

    When both groups are present on the phenyl ring, the regiochemical outcome of an SEAr reaction depends on the interplay between their directing effects. In many cases, the more strongly directing group will control the position of substitution, though mixtures of isomers are possible. makingmolecules.com Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the title compound, the para position is already occupied, meaning substitution directed by the chloromethyl group would occur at the ortho position (C2 or C6 of the phenyl ring), while the imidazole group would direct to the C3 or C5 position (meta). The precise product distribution would need to be determined empirically for specific reactions like nitration or bromination.

    Derivatives of this compound are versatile substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of additional aryl or alkyl groups, significantly increasing molecular complexity.

    The Suzuki-Miyaura coupling is a widely used method that pairs an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For a derivative of the title compound, a halogen atom could be introduced onto the phenyl ring via electrophilic aromatic substitution, creating a suitable substrate for Suzuki coupling. Research has demonstrated the successful Suzuki-Miyaura coupling of various chloro-substituted, nitrogen-rich heterocycles with a range of aryl and heteroaryl boronic acids. nih.gov These reactions often require specialized palladium precatalysts and ligands (e.g., XPhos) to proceed efficiently, as unprotected nitrogen atoms in the substrate can inhibit the catalyst. nih.gov

    Nickel-catalyzed C-H arylation represents another modern approach. Studies have shown that imidazoles can undergo direct C-H arylation at the C2 position with partners like phenol derivatives or chloroarenes. nih.gov This method avoids the need for pre-functionalization of the imidazole substrate.

    The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving related heterocyclic substrates, illustrating the typical components required for such transformations.

    Catalyst SystemLigandBaseSolventTemperature (°C)Substrate ExampleCoupling PartnerYield (%)
    Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1003-Chloroindazole5-Indole boronic acid95
    Pd(OAc)₂PCy₃K₃PO₄Dioxane/H₂O100ChloroindolePhenylboronic acid97
    Ni(OTf)₂dcypeK₃PO₄t-amylOH130N-Methylimidazole4-Chlorobenzonitrile85

    This table presents data for illustrative purposes on related imidazole and azole derivatives to show typical cross-coupling conditions. nih.govnih.gov

    Multi-Component Reactions and Heterocyclic Annulations

    Derivatives of this compound serve as valuable building blocks in 1,3-dipolar cycloaddition reactions for the synthesis of complex, five-membered heterocycles. A prominent application is the construction of 1,2,3-triazole rings. frontiersin.org

    The synthetic strategy typically begins with the conversion of the reactive chloromethyl group into a benzyl (B1604629) azide derivative via nucleophilic substitution with sodium azide. This azide functions as a 1,3-dipole in the Huisgen cycloaddition reaction with a dipolarophile, most commonly an alkyne. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly effective, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. nih.govorganic-chemistry.org This methodology has been employed to synthesize libraries of novel imidazole-1,2,3-triazole hybrids, which are of interest for their potential biological activities. nih.gov

    While the direct synthesis of pyrazolines from the title compound is less straightforward, derivatives can be elaborated to participate in such reactions. Pyrazoline synthesis often involves the cyclocondensation of an α,β-unsaturated carbonyl compound with a hydrazine derivative. researchgate.netnih.gov A derivative of this compound could be chemically modified to incorporate the necessary α,β-unsaturated ketone or aldehyde functionality.

    The table below outlines a typical reaction for the synthesis of an imidazole-triazole hybrid.

    Imidazole PrecursorDipolarophileCatalystSolventProduct TypeReference
    1-(4-(Azidomethyl)phenyl)-1H-imidazole derivativeTerminal AlkyneCopper(I) source (e.g., CuI)Various (e.g., t-BuOH/H₂O)Imidazole-1,2,3-triazole hybrid nih.gov

    The chloromethyl group in derivatives of this compound can be activated to participate in radical reactions for advanced functionalization, most notably through the tetrakis(dimethylamino)ethylene (B1198057) (TDAE) methodology. researchgate.net TDAE is a potent organic reducing agent that facilitates the generation of carbanions from haloalkanes under remarkably mild conditions. mdpi.com The mechanism involves two sequential single-electron transfers from TDAE to the chloromethyl compound, resulting in the formation of a stabilized benzylic carbanion. nih.gov

    This strategy has been successfully applied to 5-nitro-1H-imidazole derivatives containing the 4-(chloromethyl)phenyl moiety. mdpi.comnih.gov The electron-withdrawing nitro group is critical for stabilizing the negative charge on the benzylic carbon. Once formed, this nucleophilic carbanion can react with a wide range of electrophiles, including aromatic aldehydes, ketones, and α-keto-esters, to form new C-C bonds and produce highly functionalized alcohol derivatives. mdpi.com These reactions are typically conducted in anhydrous DMF, starting at low temperatures (-20 °C) and gradually warming to room temperature, achieving moderate to good yields. mdpi.com

    The table below details the results from the TDAE-mediated reaction of a 5-nitro-imidazole derivative with various carbonyl compounds.

    Starting ChlorideElectrophile (Carbonyl Compound)SolventYield (%)ProductReference
    4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazoleBenzaldehydeDMF782-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol mdpi.com
    4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole4-NitrobenzaldehydeDMF622-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol mdpi.com
    4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole2-NitrobenzaldehydeDMF372-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(2-nitrophenyl)ethanol mdpi.com
    4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole4-MethoxybenzaldehydeDMF752-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-methoxyphenyl)ethanol mdpi.com
    4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazoleEthyl glyoxylateDMF64Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate mdpi.com

    Advanced Research Applications of 1 4 Chloromethyl Phenyl 1h Imidazole and Its Derivatives

    As Versatile Precursors in Complex Organic Synthesis

    The utility of 1-(4-(chloromethyl)phenyl)-1H-imidazole in organic synthesis stems from its bifunctional nature. The imidazole (B134444) ring is a key component in many biologically active compounds, while the chloromethyl group provides a reactive handle for further chemical modifications.

    The reactive benzylic chloride group in this compound makes it an excellent electrophilic building block. It can readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of the phenyl-imidazole moiety to various substrates. This reactivity is fundamental to constructing larger, high-value organic molecules. For instance, the synthesis of N-heterocyclic carbenes (NHCs), which are crucial ligands in metal-based catalysis, often begins with precursors like 1-(chloromethyl)-1H-imidazole. wisconsin.edu This highlights the role of the chloromethyl group in creating precursors for advanced materials like catalysts. wisconsin.edu

    Furthermore, the core structure is integral to the development of functional materials. The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, and metal coordination. nih.gov These properties are essential in designing materials with specific electronic, optical, or binding capabilities. The ability to easily functionalize the molecule via the chloromethyl group allows chemists to systematically tune these properties, leading to the creation of novel functional polymers, organic frameworks, and chemosensors.

    The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. nih.gov Consequently, this compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. nih.gov Its structure forms the basis for developing agents with potential antibacterial, antifungal, antiviral, and anticancer activities. nih.govnih.gov

    Chemists utilize the reactive chloromethyl group to couple the phenyl-imidazole core with other pharmacophores, generating extensive libraries of new chemical entities for biological screening. For example, a similar starting material, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, has been used to synthesize a variety of substituted derivatives by reacting the chloromethyl group with different electrophiles, demonstrating this synthetic strategy. researchgate.net This approach is instrumental in creating diverse molecular architectures to target various biological pathways.

    In the field of agrochemicals, azole derivatives, including imidazoles and triazoles, are widely used as fungicides. acs.org They function by inhibiting key enzymes in fungal pathogens, such as CYP51. acs.orgnih.gov The compound this compound can serve as a precursor to new agrochemical agents, where modifications to the structure can enhance potency against specific plant pathogens or improve environmental safety profiles.

    Exploration in Medicinal Chemistry Research (Excluding Clinical Human Trial Data)

    The phenyl-imidazole scaffold is a cornerstone in medicinal chemistry, with extensive research dedicated to exploring the therapeutic potential of its derivatives.

    The imidazole moiety is a well-established pharmacophore in antimicrobial agents. nih.govnih.gov Researchers actively design and synthesize derivatives of this compound to develop new compounds to combat microbial infections. Studies have shown that introducing halogen atoms into related imidazole structures can significantly enhance their antimicrobial effects. nih.govderpharmachemica.com For example, certain dichloro and trichloro-derivatives of imidazole-pyrazole compounds have demonstrated potent inhibitory effects against pathogenic yeasts like Candida albicans and Gram-positive bacteria such as Staphylococcus aureus. nih.gov

    The synthetic strategy often involves reacting the chloromethyl group of the parent compound with various nucleophiles to introduce different functional groups, thereby modulating the compound's electronic and steric properties to optimize antimicrobial activity. Research has shown that metal complexes of some imidazole derivatives exhibit greater antimicrobial potency than the parent ligand alone. nih.gov

    Table 1: Antimicrobial Activity of Selected Imidazole Derivatives This table is representative of research on imidazole derivatives and not specific to direct derivatives of this compound, as specific data was not available in the provided search results.

    Compound Class Target Microorganism Activity Level Reference
    Dichloro/Trichloro Imidazole-Pyrazoles Candida albicans, Cryptococcus neoformans Similar or superior to bifonazole nih.gov
    Dichloro/Trichloro Imidazole-Pyrazoles Staphylococcus aureus Similar or superior to bifonazole nih.gov
    Dichloro/Trichloro Imidazole-Pyrazoles Mycobacterium tuberculosis Superior to clotrimazole (B1669251) and econazole nih.gov
    Quaternary Imidazo[1,2-a]imidazolium Salt S. aureus, E. coli, K. pneumoniae High (MIC up to 4 µg/mL) nih.gov
    2-Aryl-4,5-diphenyl-1H-imidazole derivatives S. aureus, E. coli, B. subtilis Good antimicrobial potential nih.gov

    Azole-based compounds are a major class of antifungal drugs, and their primary mechanism of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). acs.orgnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov The nitrogen atom (at position 3) of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, disrupting the enzyme's catalytic activity. researchgate.net This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. nih.gov

    Derivatives of this compound are actively investigated as potential CYP51 inhibitors. Research focuses on synthesizing analogs where the phenyl group and other parts of the molecule are modified to improve binding affinity and selectivity for fungal CYP51 over human cytochrome P450 enzymes, which is crucial for minimizing potential drug-drug interactions. researchgate.netcardiff.ac.uk Studies on various imidazole antifungals have detailed their inhibitory constants (Ki) against different human CYP isoforms, providing a roadmap for designing more selective agents. researchgate.net

    Table 2: Inhibition of Human Cytochrome P450 (CYP) Isoforms by Select Antifungal Imidazoles This table shows data for established imidazole antifungal agents to illustrate the mechanism and selectivity challenges relevant to the research of new derivatives.

    Antifungal Agent CYP Isoform Inhibition Constant (Ki) Reference
    Clotrimazole CYP3A4 0.02 µM researchgate.net
    Miconazole (B906) CYP2B6 0.05 µM researchgate.net
    Miconazole CYP2C19 0.05 µM researchgate.net
    Miconazole CYP3A4 0.03 µM researchgate.net
    Sulconazole CYP2C19 0.008 µM researchgate.net
    Sulconazole CYP2C9 0.01 µM researchgate.net
    Tioconazole CYP3A4 0.02 µM researchgate.net

    The imidazole scaffold is a versatile framework for the design of novel anticancer agents due to its ability to interact with a variety of biological targets. nih.govnih.gov Derivatives of this compound can be synthesized to target specific proteins or pathways implicated in cancer progression. nih.gov

    Research in this area explores several mechanisms:

    Tubulin Polymerization Inhibition: Some imidazole-containing compounds have been shown to inhibit the polymerization of tubulin, a critical process for cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

    Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The imidazole ring is a common feature in kinase inhibitors. Derivatives can be designed to target specific kinases, such as checkpoint kinases (Chk1/Chk2) or focal adhesion kinase (FAK), which are involved in DNA damage response and cell migration, respectively. nih.govnih.gov

    DNA Interaction: Certain benzimidazole (B57391) derivatives, which are structurally related to imidazoles, are known to act as DNA alkylating agents, causing damage to cancer cells. nih.gov

    The synthetic accessibility of this compound allows for its use as a starting point to create targeted libraries of compounds for screening against these and other emerging anticancer targets. nih.gov

    Studies on Molecular Target Interactions, including Enzyme Active Site Binding and Receptor Modulation

    The imidazole moiety is a critical component in the structure of numerous bioactive molecules, largely due to its ability to interact with a wide range of biological targets. nih.govnih.gov Its presence in the amino acid histidine highlights its fundamental role in the active sites of many enzymes, where it can act as a nucleophilic or acid-base catalyst. nih.gov Derivatives of this compound are investigated for their potential to bind to enzyme active sites and modulate receptor activity.

    Research has shown that imidazole derivatives can interact with various enzymes and receptors. For instance, computational docking studies have suggested that imidazole can bind to the active site of enzymes like GH1 β-glucosidase, leading to partial competitive inhibition. nih.gov This binding hinders the access of other molecules to the catalytic residues. nih.gov Similarly, imidazole derivatives have been shown to bind to yeast cytochrome c peroxidase, although the binding affinity is noted to be weaker compared to other heme proteins. nih.gov

    In the context of receptor modulation, imidazole-containing compounds have been extensively studied for their effects on adrenergic and imidazoline (B1206853) receptors. nih.govnih.gov The substitution pattern on the phenyl and imidazole rings plays a crucial role in determining whether the compound acts as an agonist or antagonist and its selectivity for different receptor subtypes. nih.govnih.gov For example, studies on 4-substituted imidazoles have revealed that the nature and chirality of substituents on the bridge between an aromatic ring and the imidazole ring are critical for potent α2-adrenoceptor activity. nih.gov The introduction of specific substituents can modulate the functional behavior, switching a compound from an antagonist to an agonist at I1-imidazoline receptors. nih.gov

    Furthermore, imidazole derivatives have been developed as inhibitors for various enzymatic targets. Phenyl-imidazole compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression. nih.gov The imidazole core is also a key feature in inhibitors designed for other enzymes, including sirtuins, DNA gyrase, and topoisomerase, which are vital for cancer cell survival and bacterial replication. nih.govnih.gov

    Table 1: Examples of Imidazole Derivatives and Their Molecular Target Interactions

    Imidazole Derivative ClassMolecular TargetType of InteractionResearch FindingReference
    Generic ImidazoleGH1 β-glucosidaseEnzyme Active Site BindingBinds to the active site, causing partial competitive inhibition. nih.gov
    4-substituted imidazolesα1- and α2-Adrenergic ReceptorsReceptor Modulation (Agonism/Antagonism)Substituents on the bridge between the rings determine potency and selectivity. nih.gov
    Substituted 2-(phenylethyl)imidazolesI1-Imidazoline ReceptorsReceptor Modulation (Agonism/Antagonism)Ortho-substituents on the phenyl ring can switch the compound from an antagonist to an agonist. nih.gov
    Phenyl-imidazole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Enzyme InhibitionAct as inhibitors of this immunosuppressive enzyme. nih.gov
    General Imidazole DerivativesSirtuinsEnzyme InhibitionInvestigated as regulators of sirtuin activity for potential cancer therapy. nih.gov
    General Imidazole DerivativesDNA Gyrase, TopoisomeraseEnzyme InhibitionIdentified as targets for antibacterial imidazole agents. nih.gov

    Development of Ion Receptors and Pathological Probes Utilizing Imidazole Core Structures

    The imidazole core is a valuable building block for the design of supramolecular complexes that can function as ion receptors and pathological probes. nih.gov The nitrogen atoms in the electron-rich imidazole ring can effectively bind with various inorganic and organic ions through noncovalent interactions. nih.gov This property is harnessed to create sensors for specific ions.

    Imidazole-functionalized materials have been developed for metal ion sensing applications, often based on fluorescence quenching or enhancement. researchgate.net These sensors can offer high selectivity and sensitivity for detecting ions such as Fe³⁺, Cu²⁺, and others. researchgate.net For example, an imidazole-functionalized metal-organic framework (MOF) has been shown to detect nitroaromatic compounds like picric acid through a distinct fluorescence response. researchgate.net

    Beyond simple ions, imidazole-based structures are being engineered into more complex responsive materials. Researchers have developed CO2-responsive materials containing imidazole groups. nih.gov In an aqueous environment, the imidazole moiety reacts with CO2 to form a charged ammonium (B1175870) bicarbonate, which can alter the material's properties, such as solubility and fluorescence, creating a "turn-on" sensor. nih.gov This principle is being explored for creating novel gas-responsive materials for various applications. nih.gov The use of imidazole-based supramolecular complexes as imaging agents and pathological probes is an expanding area of research, with the potential to develop more effective diagnostic tools. nih.gov

    Research into Biological Resistance Mechanisms (e.g., for nitroimidazole derivatives)

    Nitroimidazole derivatives are a critical class of antimicrobials used against anaerobic bacteria and certain parasites. nih.govbangor.ac.uk However, the emergence of resistance threatens their efficacy. nih.govnih.gov Research into the mechanisms of resistance is crucial for understanding treatment failure and developing new therapeutic strategies. nih.gov

    The primary mechanism of action for nitroimidazoles involves the reduction of their nitro group by microbial enzymes, such as nitroreductases, to produce cytotoxic radical species. nih.govbangor.ac.uk Consequently, resistance is often linked to alterations in this activation pathway. nih.govscilit.com

    Key mechanisms of resistance include:

    Decreased Nitroreductase Activity : A common resistance mechanism involves mutations in or decreased expression of the genes encoding the enzymes responsible for activating the drug. nih.govbangor.ac.uk In H. pylori, for example, inactivation of the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes is linked to metronidazole (B1676534) resistance. nih.gov

    The Role of nim Genes : A specific group of genes, known as nim genes, are strongly associated with nitroimidazole resistance, particularly in Bacteroides species. nih.govmcmaster.ca These genes encode nitroimidazole reductases that deactivate the drug by reducing it to a non-cytotoxic amine derivative. nih.govmcmaster.ca To date, eleven distinct nim genes (nimA through nimK) have been identified. nih.gov The exact mechanism of nim-mediated resistance is still under investigation, but overexpression of certain nim genes has been shown to increase resistance levels. nih.gov

    Co-infection : Some studies suggest that resistance may be associated with co-infection of the primary pathogen with other microorganisms, such as Mycoplasma hominis in the case of Trichomonas vaginalis. nih.gov These co-infecting microbes might metabolize the drug before it can reach its target. nih.gov

    Understanding these resistance pathways is vital for the development of next-generation drugs that can either bypass these mechanisms or inhibit the resistance-conferring enzymes.

    Applications in Materials Science Research

    The imidazole scaffold is not only significant in biological applications but also in materials science, where its derivatives are used to construct novel materials with unique properties. numberanalytics.com

    Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

    This compound and structurally similar bis-imidazole ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix), are extensively used as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org The nitrogen atoms of the imidazole rings readily coordinate with various metal ions, while the phenyl backbone provides rigidity and structural diversity. rsc.orgmdpi.com

    The flexibility and varied coordination modes of these imidazole-based ligands allow for the construction of a vast array of network architectures, from simple one-dimensional chains to complex three-dimensional frameworks. mdpi.commdpi.comnih.gov The properties of the resulting MOFs and CPs can be tuned by combining these N-donor ligands with different O-donor co-ligands, such as carboxylates. mdpi.comnih.gov This approach has yielded materials with potential applications in luminescence, catalysis, and gas separation. mdpi.com For example, cationic MOFs constructed using the trigonal imidazole-containing ligand tris(4-(1H-imidazol-1-yl)phenyl)amine have been developed for the removal of anionic pollutants like Cr₂O₇²⁻ from water. rsc.org

    Table 2: Examples of Imidazole-Based Ligands in Coordination Polymers and MOFs

    LigandMetal Ion(s)Resulting Structure TypeReference
    1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb)Zn(II), Cu(II)1D Z-shaped chains and 2D networks mdpi.com
    tris(4-(1H-imidazol-1-yl)phenyl)amine (tipa)Ag(I), Zn(II)Cationic 3D Metal-Organic Frameworks (MOFs) rsc.org
    1,4-bis(imidazol-1-ylmethyl)benzene (bix)Various transition metalsStructurally diverse 1D, 2D, and 3D CPs rsc.org
    1H,5H-benzo[1,2-d:4,5-d′]diimidazole (DHBDI)Cu(II)Proton-conductive MOF with sulphate co-ligands rsc.org
    1-Ethylimidazole (1-EtIm)Fe(II), Ni(II)2D cyano-bridged coordination polymer mdpi.com

    Development of Functional Materials Utilizing Imidazole-based Architectures

    The unique properties of the imidazole ring are being exploited to create a variety of functional materials. numberanalytics.com Imidazole-based polymers are noted for their high thermal stability and ionic conductivity. numberanalytics.com Imidazole-functionalized surfaces and nanoparticles are also being developed for applications in sensing and environmental remediation. numberanalytics.commdpi.com

    One notable application is the use of imidazole compounds as protective agents for copper nanoparticles. mdpi.com The imidazole compound forms a coordination polymer film on the surface of the copper nanoparticles, protecting them from oxidation and improving their sintering properties for applications in electronics. mdpi.com Benzimidazole, a related heterocyclic compound, was found to be particularly effective in this role. mdpi.com

    Furthermore, imidazole-functionalized materials are being investigated for environmental applications, such as the capture of heavy metals and CO₂. numberanalytics.com The ability of the imidazole group to interact with CO₂ has led to the development of CO₂-responsive "smart" materials that can change their physical characteristics in response to the gas. nih.gov

    Role in Catalyst Development and Catalytic Processes

    The imidazole ring plays a significant role in catalysis. nih.govuobasrah.edu.iq In biological systems, the imidazole side chain of the amino acid histidine is a common feature in enzyme active sites, where it facilitates reactions through acid-base and nucleophilic catalysis. nih.gov

    In synthetic chemistry, imidazole derivatives are crucial in the development of modern catalysts. Imidazolium salts, which can be readily formed from imidazole derivatives, are well-established precursors to N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of highly stable carbene ligands that are widely used in transition metal-catalyzed reactions, improving the efficiency and selectivity of many organic syntheses. researchgate.net

    Moreover, the synthesis of complex imidazole derivatives itself often relies on catalytic methods. numberanalytics.comresearchgate.net The use of heterogeneous catalysts, including metal-supported imidazoles, is advantageous due to their stability, reusability, and ease of separation from reaction products. researchgate.net For instance, copper-catalyzed multicomponent reactions have been developed for the efficient, one-pot synthesis of diverse imidazole conjugates. researchgate.netnih.gov These catalytic systems are central to green chemistry approaches, aiming to make the synthesis of valuable chemical compounds more sustainable. numberanalytics.com

    Computational and Theoretical Studies on 1 4 Chloromethyl Phenyl 1h Imidazole Systems

    Molecular Modeling and Docking Simulations for Ligand-Target Interactions

    Molecular modeling and docking simulations are fundamental tools in computational drug discovery, enabling the prediction of how a ligand, such as 1-(4-(chloromethyl)phenyl)-1H-imidazole, might interact with a biological target, typically a protein or enzyme. These in silico techniques are crucial for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

    Detailed research findings from studies on structurally related imidazole (B134444) derivatives have shown that these compounds can effectively bind to a variety of protein targets. For instance, docking studies on substituted benzimidazole (B57391) derivatives have revealed their potential as inhibitors of enzymes like topoisomerase II and DNA gyrase, which are crucial for bacterial survival. researchgate.net Similarly, other imidazole-containing compounds have been docked against targets such as APO-liver alcohol dehydrogenase, suggesting a broad range of potential applications. researchgate.net

    For this compound, a typical molecular docking workflow would involve:

    Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

    Target Identification and Preparation: A protein target of interest is selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

    Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand is placed into the defined binding site of the protein, and various conformations and orientations are sampled.

    Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

    The chloromethylphenyl moiety of the title compound could potentially engage in halogen bonding or other specific interactions within a protein's active site, a feature that would be of particular interest in docking simulations.

    Interactive Data Table: Illustrative Docking Scores of Imidazole Derivatives against Various Protein Targets

    DerivativeProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
    1,5-Diphenyl-1H-imidazolePeroxiredoxin (1HD2)-7.8TYR89, ARG128, PRO41
    2-chloro-4,5-dimethyl-1-phenyl-1H-imidazoleAPO-liver alcohol dehydrogenase (5ADH)-6.5SER48, VAL294, ILE318
    1-Benzyl-2-phenyl-1H-benzimidazoleCyclin-Dependent Kinase 8 (5FGK)-8.2LEU103, VAL33, ASP104

    Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.

    Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Fukui functions)

    Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

    For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine a range of molecular properties. tandfonline.com These include the optimized molecular geometry, vibrational frequencies (corresponding to the IR spectrum), and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

    Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, hybridization, and intramolecular interactions. nih.govresearchgate.net NBO analysis can reveal charge transfer interactions between filled and empty orbitals, which contribute to the stabilization of the molecule. For instance, it can quantify the delocalization of electron density from the phenyl ring to the imidazole moiety and vice-versa.

    Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these functions, one can predict which atoms in this compound are most likely to participate in chemical reactions.

    Interactive Data Table: Illustrative Quantum Chemical Properties of a Phenyl-Imidazole System

    PropertyValueInterpretation
    HOMO Energy-6.5 eVRegion of the molecule most likely to donate electrons.
    LUMO Energy-1.2 eVRegion of the molecule most likely to accept electrons.
    HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
    Dipole Moment3.5 DReflects the overall polarity of the molecule.

    Note: These values are illustrative and represent typical findings for similar aromatic imidazole systems.

    In Silico Structure-Activity Relationship (SAR) Studies for Rational Design

    In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. mdpi.comnih.gov For imidazole derivatives, these studies can help in the rational design of new, more potent analogues. By systematically modifying the structure of this compound in a computational model and predicting the effect on its binding affinity or other properties, researchers can prioritize which derivatives to synthesize and test experimentally.

    A typical in silico SAR study might involve:

    Building a library of virtual compounds: Starting with the core structure of this compound, various substituents could be added or modified at different positions on the phenyl and imidazole rings.

    Calculating molecular descriptors: For each virtual compound, a range of physicochemical and structural descriptors are calculated, such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties derived from quantum chemical calculations.

    Developing a QSAR model: A quantitative structure-activity relationship (QSAR) model is then built to mathematically relate these descriptors to a predicted biological activity (e.g., inhibitory concentration, IC50). rjptonline.org This can be achieved using statistical methods like multiple linear regression or machine learning algorithms.

    For this compound, an SAR study could explore how replacing the chloro group with other halogens or functional groups affects its predicted activity, or how adding substituents to the imidazole ring modulates its properties.

    Prediction of Spectroscopic Properties and Reaction Mechanisms through Computational Chemistry

    Computational chemistry is an invaluable tool for predicting spectroscopic properties and elucidating reaction mechanisms.

    Spectroscopic Properties: The vibrational frequencies of this compound can be calculated using DFT, which can then be used to simulate its infrared (IR) and Raman spectra. researchgate.net This can aid in the interpretation of experimental spectra. Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted with increasing accuracy using computational methods, including machine learning approaches trained on large spectral databases. mdpi.comcapes.gov.br These predictions can be instrumental in confirming the structure of a synthesized compound.

    Reaction Mechanisms: Computational methods can be used to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. researchgate.netnih.govnih.govacs.org For example, the reactivity of the chloromethyl group in nucleophilic substitution reactions could be investigated, or the mechanism of N-arylation to form the parent compound could be explored. researchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic routes.

    Interactive Data Table: Illustrative Predicted ¹H NMR Chemical Shifts

    ProtonPredicted Chemical Shift (ppm)Multiplicity
    Imidazole H-27.8s
    Imidazole H-4/57.2d
    Phenyl H (ortho to imidazole)7.5d
    Phenyl H (ortho to CH₂Cl)7.4d
    CH₂Cl4.6s

    Note: The data in this table is illustrative and represents a plausible prediction for the compound in a typical deuterated solvent.

    Future Directions and Emerging Research Avenues for 1 4 Chloromethyl Phenyl 1h Imidazole

    Development of Green Chemistry Approaches for its Synthesis and Derivatization

    The future synthesis and modification of 1-(4-(chloromethyl)phenyl)-1H-imidazole are expected to align with the principles of green chemistry, aiming to reduce environmental impact through safer and more efficient processes. Research in this area could focus on several key strategies:

    Solvent-Free and Aqueous Synthesis: A significant advancement would be the development of one-pot, solvent-free synthesis protocols. Such methods, which have been successfully applied to other imidazole (B134444) derivatives, often involve heating a mixture of reactants in the absence of a traditional toxic organic solvent, leading to higher yields, lower costs, and reduced environmental pollution. The use of water as a green solvent is another promising alternative that has been explored for synthesizing related imidazole compounds.

    Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. Applying this technology to the synthesis of this compound could drastically reduce reaction times from hours to minutes and improve yields, as demonstrated in the preparation of other 2-imidazolines and imidazoles.

    Use of Recyclable Catalysts: The development of protocols using recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), represents a sustainable approach. Nano-catalyzed methods have proven effective for the synthesis of benzimidazole (B57391) derivatives, offering high yields, short reaction times, and the ability to reuse the catalyst multiple times.

    Metal-Free Coupling Reactions: Exploring metal-free reaction pathways for derivatization is a critical area. For instance, metal-free diastereoselective additions have been used to create complex molecules from related nitroimidazole structures, highlighting a potential route for creating chiral derivatives of the target compound under mild conditions.

    Green Chemistry ApproachPotential AdvantagesRelevant Analogue Research
    Solvent-Free SynthesisReduced waste, lower cost, simplified procedureSynthesis of multi-substituted imidazoles under solvent-free conditions at 70°C.
    Aqueous SynthesisEnvironmentally benign, improved safetyUse of water as a solvent in the synthesis of Triphenyl-imidazole.
    Microwave-Assisted ReactionsRapid reaction times, high yieldsPreparation of 2-imidazolines in high yields within short reaction times.
    NanocatalysisCatalyst recyclability, high efficiencyZnO-NPs used for cyclocondensation in benzimidazole synthesis.
    Metal-Free DerivatizationAvoids toxic heavy metals, mild conditionsMetal-free addition of a nitroimidazole to N-tert-butanesulfinimine.

    Exploration of Novel Reactivity Profiles and Unconventional Transformations

    The chloromethyl group is a highly reactive site, making this compound a versatile precursor for a multitude of chemical transformations. Future research will likely focus on harnessing this reactivity in novel ways.

    The primary avenue for derivatization involves the nucleophilic substitution of the chloride atom. This allows for the introduction of a wide range of functional groups (e.g., azides, cyanides, amines, thiols, alkoxides), thereby generating a library of new compounds with diverse properties.

    A more advanced area of exploration involves single-electron transfer (SET) reactions. The use of organic reducing agents, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), could facilitate the formation of a benzylic radical from the chloromethyl group. This radical intermediate can then engage in reactions with various electrophiles, a strategy that has been successfully employed for the related compound 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole to create new carbon-carbon and carbon-heteroatom bonds.

    Furthermore, investigations into unconventional transformations, such as skeletal dearomatizing rearrangements of the imidazole ring, could lead to the synthesis of non-aromatic 2H-imidazole structures with unique properties. Such studies would expand the fundamental understanding of imidazole chemistry.

    Integration into Advanced Supramolecular Assemblies and Nanosystems

    The structural features of this compound make it an excellent candidate for constructing complex supramolecular architectures and nanosystems.

    Building Block for Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms are effective coordination sites for metal ions. The molecule could be used as a linker or modified to become a multidentate ligand for the synthesis of novel MOFs. These porous materials have significant potential in gas storage, separation, and catalysis. For example, imidazole-based MOFs have shown remarkable CO₂ adsorption capacity.

    Component of Covalent Organic Frameworks (COFs): The reactive chloromethyl group allows the molecule to be covalently integrated into porous organic polymers. Nitrogen-rich COFs constructed from imidazole-containing building blocks have demonstrated efficient CO₂ capture and catalytic activity for its conversion.

    Self-Assembling Systems: The phenyl and imidazole rings can participate in non-covalent interactions like π-π stacking and hydrogen bonding. These interactions can drive the self-assembly of the molecule or its derivatives into well-defined nanostructures, such as nanofibers, vesicles, or gels, which could have applications in materials science and drug delivery.

    Application in Cutting-Edge Biological Research Areas

    Imidazole-based compounds are prevalent in pharmaceuticals and bioactive molecules. The structure of this compound serves as a valuable scaffold for medicinal chemistry and chemical biology, excluding clinical trials.

    Scaffold for Antitumor Agents: Research on structurally similar 1-(4-substituted phenyl)-2-ethyl imidazole derivatives has revealed potent antiproliferative activity against various cancer cell lines, with some compounds inducing apoptosis by modulating proteins like Bax and Bcl-2. The chloromethyl group provides a convenient handle to synthesize a library of derivatives for screening as potential antitumor agents.

    Development of Enzyme Inhibitors: The imidazole core is a key feature in many enzyme active sites. Derivatives of this compound could be designed as inhibitors for specific enzymes. For instance, imidazole-pyrimidine hybrids have shown selective inhibition of carbonic anhydrase isozymes (hCA-IX and hCA-II) that are implicated in tumorigenesis.

    Chemical Probes and Imaging Agents: By attaching fluorescent tags or other reporter groups to the molecule via the chloromethyl handle, researchers can develop chemical probes to study biological processes. These probes could be used to visualize specific cellular components or track the distribution of the molecule within biological systems.

    Research AreaPotential ApplicationSupporting Evidence from Analogues
    Anticancer Drug DiscoveryDevelopment of novel apoptosis inducers1-(4-Substituted phenyl)-2-ethyl imidazoles show high antiproliferative activity and selectivity against tumor cells.
    Enzyme InhibitionTargeting tumor-associated enzymesImidazole-pyrimidine hybrids act as selective inhibitors of human carbonic anhydrase IX (hCA-IX).
    Chemical BiologyCreation of probes for biological imagingThe reactive chloromethyl group allows for straightforward conjugation to reporter molecules.

    Development of Smart Materials Based on the Compound's Structure

    "Smart materials" are materials that respond to external stimuli, and this compound possesses the necessary functionalities to be incorporated into such systems.

    The reactive chloromethyl group can be used to graft the molecule onto polymer backbones or surfaces. The resulting material would be functionalized with imidazole units, which can respond to changes in pH due to the basicity of the nitrogen atoms. This could be exploited to create:

    pH-Responsive Polymers and Hydrogels: Materials that swell, shrink, or change their solubility in response to pH changes, with potential applications in drug delivery systems or sensors.

    Stimuli-Responsive Surfaces: Surfaces whose properties, such as wettability or protein adhesion, can be modulated by pH.

    Materials for CO₂ Capture: Building on the research into imidazole-based COFs, materials functionalized with this compound could be designed for environmental applications, specifically for the capture and potential catalytic conversion of carbon dioxide.

    By combining the reactivity of the chloromethyl group with the inherent properties of the imidazole ring, a new generation of functional and responsive materials can be envisioned.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 1-(4-(Chloromethyl)phenyl)-1H-imidazole and its derivatives?

    • Methodology : The compound and its analogs are typically synthesized via Pd-catalyzed C–H bond arylations, as demonstrated in the regioselective coupling of imidazole precursors with aryl halides (e.g., 4-bromonitrobenzene) under controlled conditions (e.g., 80–100°C in a silicon oil bath) . Alternative methods include tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions for functionalizing the chloromethyl group, enabling access to derivatives like 2-[4-(chloromethyl)phenyl]-1-arylethanols .
    • Key Considerations : Reaction optimization often involves adjusting catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%), solvent systems (DMF or DMSO), and purification via silica gel chromatography .

    Q. How is structural characterization of this compound performed?

    • Analytical Techniques :

    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons in the 4-(chloromethyl)phenyl group resonate at δ 7.2–7.8 ppm, while imidazole protons appear at δ 7.0–8.5 ppm .
    • Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉ClN₂ at m/z 193.0525) .

    Advanced Research Questions

    Q. How can regioselectivity challenges in C–H functionalization of imidazole derivatives be addressed?

    • Experimental Design : Pd-catalyzed reactions often favor C5-arylation of imidazoles due to electronic and steric factors. For example, using bulky ligands (e.g., PPh₃) or directing groups (e.g., sulfonyl) can shift selectivity to C2 or C4 positions . Computational studies (DFT calculations) predict regioselectivity by analyzing transition-state energies .
    • Data Contradictions : Conflicting reports on C2 vs. C5 selectivity may arise from solvent polarity (e.g., DMSO stabilizes charge-separated intermediates) or catalyst choice (e.g., Pd vs. Cu systems) .

    Q. What computational models are used to predict the biological activity of this compound derivatives?

    • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like 15-lipoxygenase (15LOX) or fungal CYP51. For instance, derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced antifungal activity due to improved hydrophobic interactions .
    • Validation : Correlate computational predictions with in vitro assays (e.g., MIC values against Candida albicans) to refine models .

    Q. How do structural modifications impact the stability and reactivity of this compound?

    • Key Findings :

    • Chloromethyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) but may hydrolyze under acidic conditions .
    • Imidazole Ring : Electron-donating groups (e.g., –OCH₃) increase basicity (pKa ~6.5–7.0), affecting solubility and bioavailability .
      • Contradictions : While some studies report improved thermal stability with aryl substituents , others note decomposition above 200°C due to imidazole ring scission .

    Research Applications

    Q. How is this compound utilized in medicinal chemistry?

    • Biochemical Probes : The chloromethyl group enables covalent modification of cysteine residues in target proteins, aiding mechanistic studies of enzyme inhibition (e.g., 15LOX in ferroptosis) .
    • Antifungal Agents : Derivatives like flutrimazole (a clinical candidate) exploit the imidazole scaffold to inhibit fungal lanosterol 14α-demethylase .

    Q. What safety protocols are recommended for handling this compound?

    • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks . Avoid aqueous workups without pH control to prevent HCl release from chloromethyl hydrolysis .
    • Storage : Store under inert gas (N₂/Ar) at –20°C to minimize degradation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.